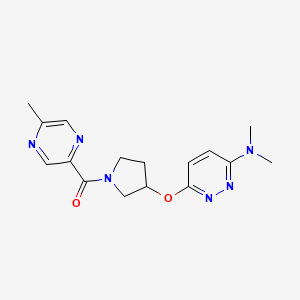
(3-((6-(ジメチルアミノ)ピリダジン-3-イル)オキシ)ピロリジン-1-イル)(5-メチルピラジン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗痙攣活性
ピロリジン環は、そのsp³混成と非平面性のために、薬理活性部位の空間に寄与します。 特に、ピロリジン-2,5-ジオン環の3位における非芳香族置換基(sec-ブチル)は、抗痙攣活性を高めます 。研究者らは、この化合物の誘導体を、てんかんや関連する疾患の治療の可能性について探求してきました。
抗菌特性
この化合物中のピリダジノン断片は、抗菌剤として有望であることが示されています。研究者らは、細菌、真菌、その他の病原体に対するその有効性を調査してきました。 その独特の構造は、既存の抗生物質に比べて利点がある可能性があります .
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone , hereafter referred to as Compound X , is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure includes a pyridazine moiety, a pyrrolidine ring, and a pyrazine derivative, suggesting a diverse range of biological activities. This article explores the biological activity of Compound X, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
Compound X can be described based on its structural features:
| Structural Feature | Description |
|---|---|
| Pyridazine Ring | Contains a dimethylamino substitution, which may enhance receptor binding affinity. |
| Pyrrolidine Ring | Known for its role in various biological activities, potentially affecting neuropharmacology. |
| Pyrazine Moiety | May contribute to the compound's interaction with G protein-coupled receptors (GPCRs). |
The biological activity of Compound X is primarily mediated through its interaction with specific molecular targets, particularly GPCRs. These receptors play crucial roles in cellular signaling pathways and are implicated in various physiological processes.
- GPCR Interaction : Compound X is hypothesized to act as an antagonist or modulator of certain GPCRs, influencing downstream signaling pathways that regulate neurotransmitter release and other cellular responses .
- Phosphodiesterase Inhibition : Preliminary studies suggest that similar compounds exhibit phosphodiesterase inhibitory activity, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby enhancing cellular signaling related to smooth muscle relaxation and vasodilation .
Antimicrobial Properties
Research has indicated that derivatives of pyridazine and pyrazine compounds often exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that Compound X may also possess similar activity .
Neuroprotective Effects
The pyrrolidine component is associated with neuroprotective effects in several studies. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Antioxidant Activity
Compound X may also exhibit antioxidant properties due to the presence of the dimethylamino group and the heterocyclic structure. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells, which is relevant for conditions such as cancer and cardiovascular diseases .
Case Studies and Experimental Findings
特性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-8-18-13(9-17-11)16(23)22-7-6-12(10-22)24-15-5-4-14(19-20-15)21(2)3/h4-5,8-9,12H,6-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALGNHDFVIVBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














